![molecular formula C21H19NO3S B2555143 methyl 2-(2-(naphthalen-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 477570-33-5](/img/structure/B2555143.png)
methyl 2-(2-(naphthalen-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs, including a naphthalene ring, an acetamido group, and a thiophene ring. These structural features suggest that it could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the presence of conjugated systems, which are regions of alternating single and double bonds. These systems can have interesting electronic properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the acetamido group could participate in acylation or substitution reactions, while the thiophene ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the naphthalene and thiophene rings could make it relatively nonpolar and insoluble in water .Applications De Recherche Scientifique
Fluorescent AND Logic Gate
A study by Karak et al. (2013) explored a naphthalene-thiophene hybrid molecule that acts as a molecular AND type binary logic gate with Zn2+ and OAc- ions as inputs. This molecule exhibits fluorescence activation upon interaction with these ions, making it useful for intracellular Zn2+ detection under a fluorescence microscope. This application underscores the compound's potential in bioimaging and molecular electronics (Karak et al., 2013).
Catalyst in Organic Synthesis
Mokhtary and Torabi (2017) described the use of nano magnetite (Fe3O4) as a robust catalyst for the synthesis of naphthalene derivatives via a one-pot reaction. This process showcases the compound's role in facilitating efficient organic reactions, highlighting its importance in synthetic organic chemistry (Mokhtary & Torabi, 2017).
Molecular Structural Studies
Research by Gouda et al. (2022) on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide provided insights into hydrogen bonding, stacking, and halogen bonding interactions. This study aids in understanding molecular stability and interactions, which are crucial in drug design and materials science (Gouda et al., 2022).
Anti-HIV Activity
Hamad et al. (2010) synthesized a series of naphthalene derivatives to evaluate their anti-HIV activity. One compound, in particular, showed potent inhibitory activity against HIV-1, suggesting the potential of such compounds in antiviral drug development (Hamad et al., 2010).
Anaerobic Degradation Pathway
Annweiler et al. (2002) and Meckenstock et al. (2004) conducted studies on the anaerobic degradation of polycyclic aromatic hydrocarbons, including naphthalene. These studies revealed metabolic pathways and specific metabolites indicative of anaerobic degradation, contributing to our understanding of environmental bioremediation processes (Annweiler et al., 2002); (Meckenstock et al., 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-25-21(24)19-16-10-5-11-17(16)26-20(19)22-18(23)12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9H,5,10-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDDFVPTTXRHIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2555061.png)
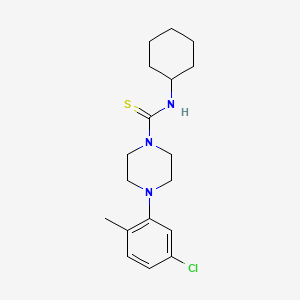
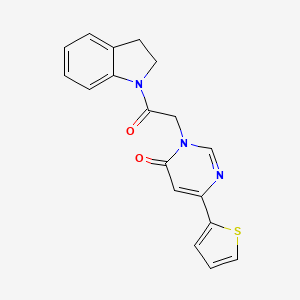


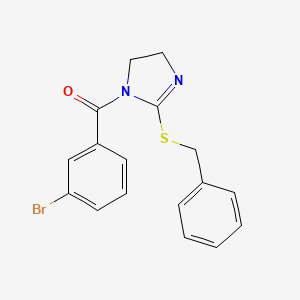
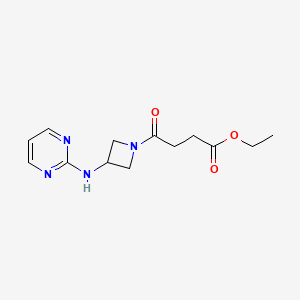
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetamide](/img/structure/B2555072.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2555073.png)
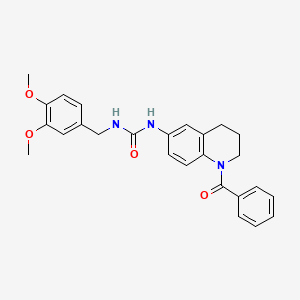
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2555079.png)
![5-(3,5-dimethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555080.png)
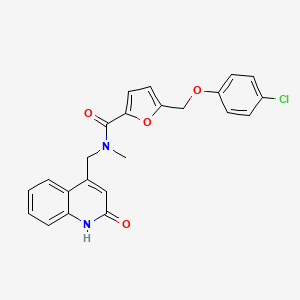
![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)